molecular formula C20H24O10 B3030832 Decuroside V CAS No. 96648-59-8

Decuroside V

Cat. No.: B3030832
CAS No.: 96648-59-8
M. Wt: 424.4 g/mol
InChI Key: KLPNFWKZLQAVTH-CWMWYVAESA-N
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Description

Decuroside V is a coumarin-glycoside compound found in the roots of Peucedanum decursivum, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decuroside V can be synthesized through various chemical reactions involving the coupling of coumarin derivatives with glycosides. The synthetic route typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Peucedanum decursivum. The extraction process includes drying the plant material, grinding it into a fine powder, and using solvents like ethanol or methanol to extract the active compound. The extract is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Decuroside V undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Decuroside V has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and coumarin derivatives.

    Biology: Investigated for its effects on cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products

Mechanism of Action

Decuroside V exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decuroside V is unique due to its specific glycoside structure, which contributes to its distinct biological activities. Its ability to modulate multiple molecular targets and pathways makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2R,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPNFWKZLQAVTH-CWMWYVAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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